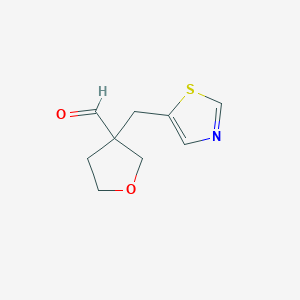

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde

Description

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

3-(1,3-thiazol-5-ylmethyl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C9H11NO2S/c11-5-9(1-2-12-6-9)3-8-4-10-7-13-8/h4-5,7H,1-3,6H2 |

InChI Key |

JDFQKIOOXXRRHG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CC2=CN=CS2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane ring. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This is followed by the reaction with an oxolane derivative to introduce the oxolane ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent such as dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro groups.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.

Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and liquid crystals.

Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts for organic reactions.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of specific enzymes or receptors. For example, it can inhibit the activity of microbial enzymes, leading to the death of the microorganism. In materials science, it may interact with other molecules to form new materials with desired properties .

Comparison with Similar Compounds

Key Structural Differences

The compound is distinguished from analogs by its unique combination of functional groups:

- Oxolane ring : Unlike linear or branched backbones in carbamate derivatives (e.g., compounds l , m , w in ), the oxolane ring imposes steric constraints that may influence binding interactions or solubility .

- Carbaldehyde group : This contrasts with carbamates or ureas in analogs (e.g., cobicistat in ), which are more hydrolytically stable. The aldehyde’s electrophilicity makes it reactive but prone to oxidation, limiting its direct therapeutic use compared to carbamates.

Pharmacological and Physicochemical Properties

- Reactivity : The aldehyde group in 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde offers a synthetic handle for forming Schiff bases or hydrazones, unlike carbamate analogs that prioritize stability for prolonged biological activity (e.g., cobicistat’s role as a pharmacokinetic enhancer in HIV therapy) .

- Solubility : The oxolane ring enhances water solubility compared to purely aromatic backbones in thiazolylmethylcarbamates (). However, the aldehyde’s polarity may reduce membrane permeability relative to lipophilic carbamates.

- Bioactivity : Thiazole-containing compounds, including cobicistat, often exhibit protease-inhibiting properties due to sulfur’s electron-withdrawing effects and nitrogen’s hydrogen-bonding capacity. The absence of a carbamate or urea moiety in the target compound suggests divergent mechanisms of action.

Data Table: Comparative Overview

Biological Activity

3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that combines thiazole and oxolane moieties. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is characterized by the molecular formula and a molecular weight of 197.25 g/mol.

The synthesis of this compound typically involves reactions that can yield various derivatives through oxidation, reduction, and substitution processes. The compound can be synthesized using techniques such as continuous flow reactors to enhance efficiency and yield, followed by purification methods like recrystallization and chromatography to achieve high purity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

- Enzyme Inhibition : The compound's thiazole ring is known to interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring engages with biological targets that may result in inhibition or activation of metabolic pathways crucial for cellular function. This interaction profile underlines the compound's potential as a lead candidate for drug development .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| Thiazole | Heterocyclic | Antimicrobial | Basic scaffold found in many drugs |

| Oxolane | Five-membered | Various | Commonly used in organic synthesis |

| 1,3-Thiazole Derivatives | Heterocyclic | Antitumor | Diverse applications in medicinal chemistry |

The combination of both thiazole and oxolane rings in this compound imparts distinct chemical reactivity and biological activity not typically observed in compounds containing only one of these rings .

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Tests : In vitro tests on cancer cell lines revealed that certain derivatives had IC50 values comparable to established chemotherapeutic agents .

- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression, suggesting a mechanism for its anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde?

- Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization. For example, similar aldehyde-containing heterocycles are synthesized via refluxing intermediates (e.g., sodium acetate in acetic acid) to promote cyclization and aldehyde formation . Specific protocols may adapt methods from thiazole-carbaldehyde syntheses, such as using thiophene or isoxazole precursors under controlled pH and temperature . Characterization via NMR and LC-MS is critical to confirm purity and structure.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to resolve the aldehyde proton (~9-10 ppm) and thiazole/oxolane carbons. IR spectroscopy can confirm the C=O stretch (~1700 cm) .

- Crystallography : For structural elucidation, X-ray diffraction with SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly for the thiazole-oxolane junction . ORTEP-III graphical interfaces aid in visualizing molecular geometry .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies require accelerated degradation tests (e.g., exposure to light, heat, or humidity). Monitor aldehyde oxidation using HPLC to track degradation products. Store the compound in inert atmospheres (argon) at –20°C, as aldehydes are prone to oxidation and polymerization .

Advanced Research Questions

Q. What strategies can optimize synthetic yield while minimizing side reactions (e.g., aldehyde oxidation)?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde group as an acetal during thiazole functionalization. Use trimethylorthoformate or ethylene glycol .

- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions to attach the thiazolylmethyl group, ensuring regioselectivity .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can researchers investigate interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 enzymes). Focus on the aldehyde’s electrophilic nature and thiazole’s π-π stacking .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For enzyme inhibition, perform kinetic assays with varying substrate concentrations .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for aldehyde nucleophilic additions (e.g., Grignard reactions). Analyze Fukui indices to identify reactive sites .

- Machine Learning : Train models on similar thiazole-carbaldehyde datasets to predict reaction outcomes (e.g., yields, byproducts) .

Q. How should discrepancies in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., via ACD/Labs or ChemDraw). For crystallography, check R-factors and residual electron density maps in SHELXL outputs .

- Dynamic NMR : Resolve conformational flexibility (e.g., oxolane ring puckering) by variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.